molecular formula C8H4BrClF4 B3041159 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide CAS No. 261763-10-4

3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide

Cat. No.: B3041159
CAS No.: 261763-10-4
M. Wt: 291.47 g/mol
InChI Key: NDKCGHLFWAVIFL-UHFFFAOYSA-N
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Description

  • Melting Point : Approximately 38-42 °C (lit.)


Synthesis Analysis

The synthesis of this compound involves introducing a bromine atom at the benzylic position of a fluorinated benzyl group. Specific synthetic methods and reagents may vary, but the overall process typically includes bromination of the appropriate precursor. For instance, N-bromosuccinimide (NBS) can be used to initiate a free radical reaction, leading to the formation of the desired product .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide consists of a benzene ring with a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to it. The bromine atom is positioned at the benzylic carbon, resulting in a reactive site for further reactions .


Chemical Reactions Analysis

  • Free Radical Bromination : The NBS-mediated bromination at the benzylic position generates a succinimidyl radical, which abstracts a hydrogen atom from the compound. This leads to the formation of the brominated product .


Physical and Chemical Properties Analysis

  • Density : Approximately 1.864 g/mL at 25 °C (lit.)
  • Refractive Index : n20/D ≈ 1.448 (lit.)

Safety and Hazards

  • Personal Protective Equipment : N95 dust mask, eyeshields, gloves

Properties

IUPAC Name

3-(bromomethyl)-1-chloro-2-fluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF4/c9-3-4-5(8(12,13)14)1-2-6(10)7(4)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKCGHLFWAVIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)CBr)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide
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3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide
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Reactant of Route 6
3-Chloro-2-fluoro-6-(trifluoromethyl)benzyl bromide

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